rac Propranolol-d7

Vue d'ensemble

Description

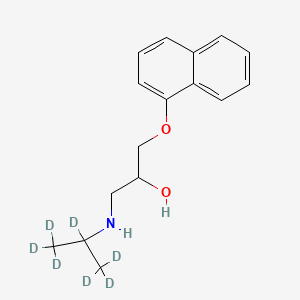

“rac Propranolol-d7” is an anti-hypertensive, anti-anginal, and anti-arrhythmic β-AR (β-Adrenergic receptor) blocker . It is an inhibitor of β-AR (β-Adrenergic receptor), PAP, SR, and PKC . It is used in the field of neurology research .

Synthesis Analysis

The synthesis of Propranolol involves the reaction of 1-Naphthol and Isopropylamine . Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block .Molecular Structure Analysis

The molecular formula of “this compound” is C16H14D7NO2 . The molecular weight is 266.39 . The structure of Propranolol-d7 (ring-D7) can be found on ChemSpider .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 266.39 and a molecular formula of C16H14D7NO2 . More detailed properties are not available in the search results.Applications De Recherche Scientifique

Diagnostics Cliniques

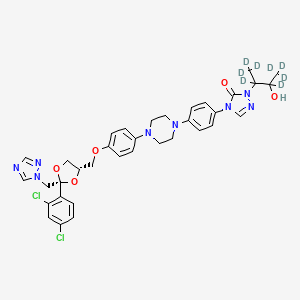

rac Propranolol-d7: est utilisé comme étalon interne pour la quantification des niveaux de propranolol dans les échantillons de patients en utilisant des techniques telles que la LC/MS ou la GC/MS {svg_1}. Cette application est cruciale en toxicologie clinique, dans les tests de diagnostic et en analyse médico-légale. La mesure précise du propranolol est essentielle pour surveiller les niveaux thérapeutiques, assurer la sécurité du patient et enquêter sur les cas potentiels d'abus de médicaments.

Recherche Pharmaceutique

En recherche pharmaceutique, This compound sert de matériau de référence dans le développement de nouvelles formulations {svg_2}. Il aide à l'étude du métabolisme des médicaments et des profils pharmacocinétiques, qui sont essentiels pour comprendre le comportement du médicament dans le corps humain. Cette recherche peut conduire à l'optimisation des régimes posologiques et à l'amélioration de l'efficacité des médicaments.

Science Médico-légale

This compound: trouve son application en science médico-légale en tant que norme de référence pour l'identification et la quantification du propranolol dans les échantillons biologiques {svg_3}. Ceci est particulièrement important dans les cas de crimes liés à la drogue ou d'empoisonnements accidentels, où une détection et une mesure précises sont nécessaires pour les procédures judiciaires.

Traitements Thérapeutiques

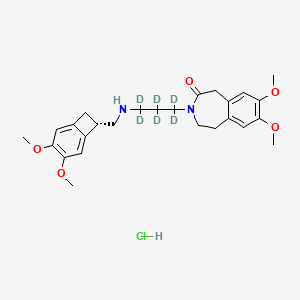

Le propranolol, dont This compound est dérivé, est connu pour ses effets thérapeutiques dans le traitement des maladies cardiovasculaires et des affections telles que l'anxiété et le stress {svg_4} {svg_5}. Il a montré des promesses dans les rôles de médicaments repositionnés pour les maladies vasculaires rares en raison de ses propriétés antiangiogéniques et anti-inflammatoires {svg_6}.

Biochimie

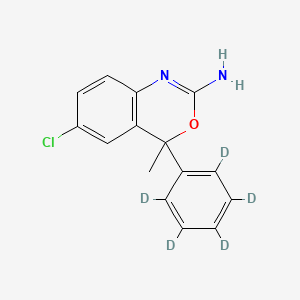

En biochimie, This compound est utilisé pour étudier l'interaction des médicaments avec diverses voies biochimiques {svg_7}. Il aide à comprendre le mécanisme d'action du médicament au niveau moléculaire, ce qui est fondamental pour la découverte de nouvelles cibles thérapeutiques et la conception de nouveaux médicaments.

Pharmacologie

This compound: joue un rôle dans la recherche pharmacologique en aidant à élucider les effets du médicament sur les canaux sodiques, ce qui peut expliquer certains des effets thérapeutiques et indésirables du propranolol {svg_8}. Cette recherche contribue à une compréhension plus approfondie des actions et des interactions des médicaments, ouvrant la voie au développement de médicaments plus sûrs et plus efficaces.

Mécanisme D'action

Biochemical Pathways

Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .

Pharmacokinetics

Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

Analyse Biochimique

Biochemical Properties

“rac Propranolol-d7” interacts with β-Adrenergic receptors, acting as a β-Adrenergic blocker . It is known for its antihypertensive, antianginal, and antiarrhythmic properties . The compound’s interaction with these receptors influences various biochemical reactions within the body.

Cellular Effects

“this compound” has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that repression of β2-AR but not β1-AR signaling selectively suppressed cell viability and inhibited xenograft growth in vivo . Moreover, western blot analysis indicated that the phosphorylation levels of AKT/MEK/ERK were significantly decreased following the inhibition of β2-AR .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” shows stability and degradation over time

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It is initially metabolized by three primary routes: aromatic hydroxylation, side chain oxidation, and glucuronidation . It interacts with various enzymes and cofactors during these metabolic processes .

Transport and Distribution

It is known that it interacts with β-Adrenergic receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known that it interacts with β-Adrenergic receptors, which could influence its localization to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662177 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-23-5 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)